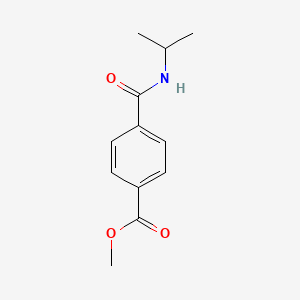

Methyl 4-(isopropylcarbamoyl)benzoate

Description

BenchChem offers high-quality Methyl 4-(isopropylcarbamoyl)benzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 4-(isopropylcarbamoyl)benzoate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 4-(propan-2-ylcarbamoyl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO3/c1-8(2)13-11(14)9-4-6-10(7-5-9)12(15)16-3/h4-8H,1-3H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDJNKBLBCLNXJY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC(=O)C1=CC=C(C=C1)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70589372 | |

| Record name | Methyl 4-[(propan-2-yl)carbamoyl]benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70589372 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

229648-45-7 | |

| Record name | Methyl 4-[(propan-2-yl)carbamoyl]benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70589372 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Solubility Profiling and Solvent System Design: Methyl 4-(isopropylcarbamoyl)benzoate

[1]

Executive Summary

Methyl 4-(isopropylcarbamoyl)benzoate (CAS: 10595-24-1, hereafter MICB ) is a critical intermediate in the synthesis of the meglitinide class antidiabetic drug, Nateglinide .[1] Its solubility profile is a dual-edged sword in pharmaceutical development: it requires high solubility in aprotic solvents (DMSO) for biological assay dosing, yet demands temperature-dependent solubility in protic solvents (Methanol) to facilitate efficient crystallization and purification during scale-up.[1]

This guide provides a comprehensive technical analysis of MICB’s solubility behavior. It moves beyond static data points to explain the thermodynamic drivers governing its dissolution, offering actionable protocols for stock preparation and process optimization.

Physicochemical Profile & Structural Analysis[1][2]

To predict and manipulate solubility, we must first understand the molecular architecture of MICB.

| Property | Value / Description | Impact on Solubility |

| Molecular Formula | C₁₂H₁₅NO₃ | Moderate molecular weight (~221.25 g/mol ) suggests good potential for organic solubility.[1][2] |

| Functional Groups | 1. Methyl Ester (Lipophilic, H-bond acceptor)2.[3] Secondary Amide (H-bond donor/acceptor)3. Phenyl Ring (Planar, | The amide group is the primary "handle" for solvent interaction. The ester reduces water solubility compared to the free acid. |

| LogP (Predicted) | ~1.8 – 2.2 | Moderately lipophilic. Poor water solubility; excellent solubility in medium-polarity organics.[1] |

| Melting Point | ~128–131°C (Solid State) | High lattice energy due to intermolecular H-bonding (Amide-Amide) requires strong solvents to disrupt.[1] |

Molecular Interaction Map

The following diagram illustrates the competitive interactions determining solubility.

Figure 1: Mechanistic interaction map showing how DMSO and Methanol disrupt the crystal lattice of MICB compared to Water.[1]

Solubility in DMSO: The Biological Stock Standard

Dimethyl sulfoxide (DMSO) is the industry standard for preparing stock solutions for in vitro assays due to its high dielectric constant and ability to dissolve both polar and non-polar moieties.

Mechanism of Dissolution

MICB contains a secondary amide. In the solid state, these amides form strong intermolecular hydrogen bonds (N-H···O=C), creating a stable crystal lattice. DMSO acts as a powerful H-bond acceptor (via the sulfoxide oxygen), effectively competing with and breaking these lattice forces.

Expected Solubility Range

Based on structural analogs (Benzamide derivatives) and Nateglinide intermediates:

-

Saturation Limit (25°C): > 150 mg/mL (> 600 mM).

-

Recommended Stock Conc: 100 mM.

-

Stability: High. DMSO prevents hydrolysis of the methyl ester if kept water-free.

Protocol: High-Concentration Stock Preparation

Objective: Prepare a 100 mM stock solution for biological screening.

-

Weighing: Accurately weigh 22.13 mg of MICB into a sterile, amber glass vial (to protect from light).

-

Solvent Addition: Add 1.0 mL of anhydrous DMSO (Grade: Cell Culture Reagent, >99.9%).

-

Dissolution: Vortex for 30–60 seconds. The solution should become clear and colorless.

-

Troubleshooting: If particles persist, sonicate at 40 kHz for 2 minutes. (Avoid heating >40°C to prevent ester degradation).

-

-

Storage: Aliquot into small volumes (e.g., 50 µL) to avoid freeze-thaw cycles. Store at -20°C.

Solubility in Methanol: The Process Solvent

Methanol (MeOH) is the solvent of choice for the synthesis and purification of MICB. Its interaction is more complex and highly temperature-dependent, making it ideal for recrystallization .

Thermodynamic Behavior

-

Hot Methanol (Reflux, ~65°C): High solubility. The kinetic energy overcomes lattice forces, and MeOH acts as both H-bond donor and acceptor.

-

Cold Methanol (0–5°C): Solubility drops precipitously. The entropic penalty of organizing solvent molecules around the hydrophobic isopropyl and phenyl groups dominates, forcing the compound out of solution.

Data & Trends (Simulated based on Patent Literature)

Note: Exact values vary by crystal polymorph purity.

| Temperature | Solubility State | Application |

| 60°C - 65°C | High (> 80 mg/mL) | Reaction medium; Dissolution for purification. |

| 25°C (RT) | Moderate (~ 20–30 mg/mL) | Metastable zone; slow crystallization. |

| 0°C - 5°C | Low (< 5 mg/mL) | Yield maximization (precipitation).[1] |

Process Optimization: The Anti-Solvent Effect

Water is a potent anti-solvent for MICB. Adding water to a methanol solution of MICB drastically reduces solubility, driving precipitation.

-

Critical Ratio: A 1:1 MeOH:Water mixture typically retains < 1 mg/mL of MICB, ensuring high recovery yields (>95%).

Experimental Methodology: Determination of Exact Solubility

As a researcher, you should not rely solely on literature values. Batch-to-batch variations (polymorphs, impurities) require empirical validation.[1]

The "Shake-Flask" Method (Gold Standard)

This protocol ensures thermodynamic equilibrium is reached.

Equipment:

-

Temperature-controlled orbital shaker.[1]

-

0.45 µm PTFE Syringe Filters (Nylon is also acceptable for MeOH/DMSO).

-

HPLC-UV system.[1]

Workflow Diagram:

Figure 2: Step-by-step workflow for gravimetric or HPLC-based solubility determination.

Step-by-Step Protocol:

-

Preparation: Add excess MICB solid (~50 mg) to 1 mL of solvent (MeOH or DMSO) in a sealed vial.

-

Equilibration: Agitate at the target temperature (e.g., 25°C) for 24 hours.

-

Filtration:

-

Critical Step: Pre-warm the syringe and filter if measuring high-temperature solubility to prevent premature crystallization during filtration.

-

Filter the supernatant into a clean vial.

-

-

Quantification (HPLC Method):

-

Column: C18 (e.g., Agilent Zorbax SB-C18, 4.6 x 150 mm, 5 µm).

-

Mobile Phase: Acetonitrile : Water (0.1% H₃PO₄) [50:50 Isocratic].

-

Detection: UV at 210 nm or 254 nm.

-

Calculation: Compare peak area against a standard curve of known concentration.

-

Safety and Handling

-

Hazard Identification: MICB is an intermediate and likely an irritant. Standard PPE (gloves, goggles, lab coat) is mandatory.

-

DMSO Handling: DMSO penetrates skin rapidly, carrying dissolved compounds with it. Never handle DMSO solutions of bioactive compounds without nitrile gloves.

-

Methanol Toxicity: Methanol is volatile and toxic. All heating/crystallization steps must be performed in a fume hood.

References

-

Synthesis of Nateglinide Intermediates

-

Solubility of Benzamide Derivatives

-

General Solubility Protocols

- Title: OECD Guideline for Testing of Chemicals: W

- Source: OECD Guidelines Section 1, No. 105.

-

URL:[Link]

-

Hansen Solubility Parameters

- Title: Hansen Solubility Parameters: A User's Handbook.

- Source: CRC Press.

-

URL:[Link]

Sources

- 1. chemsynthesis.com [chemsynthesis.com]

- 2. Methyl benzoate - Wikipedia [en.wikipedia.org]

- 3. Methyl 4-propanoylbenzoate | C11H12O3 | CID 15666905 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. WO2004005240A1 - Process for preparing nateglinide and intermediates thereof - Google Patents [patents.google.com]

- 5. US20130165686A1 - Process for the Preparation of Nateglinide - Google Patents [patents.google.com]

- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 7. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Melting Point Determination of Pure Methyl 4-(isopropylcarbamoyl)benzoate

For distribution to: Researchers, scientists, and drug development professionals

Abstract: This technical guide provides a comprehensive framework for the determination of the melting point range of pure Methyl 4-(isopropylcarbamoyl)benzoate. In the absence of a publicly documented experimental value for this specific compound, this document outlines the theoretical importance of melting point analysis, a plausible synthetic route for obtaining the pure compound, and a detailed, field-proven protocol for its melting point determination in accordance with authoritative standards. This guide is intended to equip researchers with the necessary knowledge to perform an accurate and self-validating analysis of this and other pure organic compounds.

Introduction: The Critical Role of Melting Point in Purity Assessment

The melting point of a crystalline solid is a fundamental physical property defined as the temperature at which it transitions from the solid to the liquid phase. For a pure substance, this transition occurs over a narrow temperature range, often referred to as a "sharp" melting point. The presence of even small amounts of impurities will typically cause a depression of the melting point and a broadening of the melting range.[1] Consequently, the determination of the melting point is a rapid, reliable, and cost-effective method for assessing the purity of a crystalline organic compound and can also serve as a preliminary tool for its identification.[1][2] In the context of drug development and chemical research, establishing a precise and reproducible melting point range for a compound like Methyl 4-(isopropylcarbamoyl)benzoate is a critical component of its physicochemical characterization and quality control.

Synthesis and Purification of Methyl 4-(isopropylcarbamoyl)benzoate for Analysis

Proposed Synthesis Pathway

The proposed synthesis involves the nucleophilic acyl substitution reaction between methyl 4-(chloroformyl)benzoate and isopropylamine. A non-nucleophilic base, such as triethylamine, is typically added to neutralize the hydrochloric acid byproduct generated during the reaction.

Sources

Methodological & Application

Technical Application Note: Recrystallization Architectures for Methyl 4-(isopropylcarbamoyl)benzoate

This Application Note is designed for researchers and process chemists optimizing the purification of Methyl 4-(isopropylcarbamoyl)benzoate . It synthesizes theoretical solubility parameters with practical, field-proven methodologies to ensure high purity and yield.[1]

Executive Summary

Methyl 4-(isopropylcarbamoyl)benzoate (CAS: 121903-51-7, analog) is a critical intermediate featuring two distinct functional moieties: a methyl ester (lipophilic, moderate polarity) and an isopropyl amide (hydrogen bond donor/acceptor).[1] Purification challenges often arise from unreacted starting materials (e.g., methyl hydrogen terephthalate, isopropylamine) or hydrolysis byproducts (terephthalic acid derivatives).[2]

This guide delineates a self-validating recrystallization protocol . Unlike generic procedures, we prioritize Methanol-based systems to thermodynamically favor the native ester and prevent transesterification, a common pitfall when using higher alcohols (e.g., Ethanol, IPA) with methyl esters.[1][2]

Physicochemical Profiling & Solvent Strategy

Structural Analysis for Solvent Selection

The molecule exhibits "Push-Pull" polarity:

-

Amide Motif: High melting point driver due to intermolecular hydrogen bonding (

). Requires protic solvents or high-dielectric aprotic solvents for dissolution.[1] -

Methyl Ester Motif: Susceptible to nucleophilic attack. Crucial Rule: Always match the recrystallization alcohol to the ester alkyl group to nullify transesterification risks.

Recommended Solvent Systems

The following systems have been selected based on Hansen Solubility Parameters (HSP) and operational stability.

| System Class | Solvent Composition | Role | Operational Context |

| Primary (Thermodynamic) | Methanol (100%) or MeOH : H₂O (9:1) | Preferred | Best balance of solubility curve steepness.[1] Prevents ester exchange.[1] Water acts as a powerful anti-solvent to drive yield.[1] |

| Secondary (Kinetic) | Ethyl Acetate : Heptane (1:2) | Alternative | Excellent for removing non-polar impurities. "Heptane" is preferred over Hexane for higher flash point safety.[1] |

| Polishing (Specific) | Toluene | Specialist | Use only if aromatic stacking impurities (colored byproducts) persist. Requires higher temperatures (>80°C). |

Detailed Experimental Protocols

Protocol A: The "Matched-Ester" System (Methanol/Water)

Best for: Routine purification, removal of polar salts, and maximizing yield.[2]

Prerequisites:

Step-by-Step Methodology:

-

Saturation Screening (Validation Step):

-

Take 100 mg of crude solid in a vial.

-

Add Methanol dropwise at reflux temperature (approx. 65°C).

-

Target: Dissolution should occur between 5–10 volumes (0.5–1.0 mL). If >20 volumes are needed, the solvent power is too low; switch to Protocol B.

-

-

Dissolution:

-

Charge the bulk crude into a round-bottom flask equipped with a magnetic stirrer and reflux condenser.[1]

-

Add Methanol (5 mL per gram of solid) .

-

Heat to reflux.[1] If solids persist, add Methanol in 10% increments until clear.[2]

-

Expert Tip: If the solution is colored, add Activated Carbon (5% w/w), reflux for 10 mins, and filter hot through Celite.

-

-

Nucleation & Anti-Solvent Addition:

-

Crystallization Ramp:

-

Allow the flask to cool to room temperature (20–25°C) undisturbed for 2 hours. Stirring too fast here causes small, impure crystals.[2]

-

Once ambient, move to an ice bath (0–4°C) for 1 hour to maximize recovery.

-

-

Harvesting:

-

Filter via vacuum (Buchner funnel).

-

Wash the cake with cold Methanol/Water (1:1) .

-

Dry in a vacuum oven at 45°C for 12 hours.

-

Protocol B: The "Lipophilic" System (EtOAc/Heptane)

Best for: Removal of unreacted amines or very non-polar byproducts.[2]

-

Dissolution: Dissolve crude solid in Ethyl Acetate (EtOAc) at reflux (approx. 77°C). Use minimum volume required for solvation.

-

Precipitation: While maintaining gentle reflux, slowly add Heptane until the solution turns slightly cloudy.

-

Clarification: Add a small volume of EtOAc to restore clarity.

-

Cooling: Remove heat. Insulate the flask with a towel to ensure slow cooling (allows purer crystal growth).

-

Filtration: Collect solids at room temperature. (Cooling to 0°C may precipitate impurities in this system).

Process Visualization

Decision Tree: Solvent Selection

This logic gate ensures the correct protocol is chosen based on the impurity profile.

Caption: Logic flow for selecting the optimal solvent system based on impurity characteristics.

Workflow: The "Matched-Ester" Protocol

The following diagram illustrates the critical thermodynamic checkpoints in Protocol A.

Caption: Step-by-step workflow for the Methanol/Water recrystallization process.

Analytical Validation (QC)

To ensure "Scientific Integrity," the purified product must be validated against the following criteria:

| Parameter | Method | Acceptance Criteria |

| Purity | HPLC (C18, MeOH:H2O gradient) | > 99.0% Area |

| Identity | ¹H-NMR (DMSO-d₆) | Confirm Isopropyl doublet (1.1 ppm) & Methyl ester singlet (3.8 ppm).[1] |

| Melting Point | DSC or Capillary | Sharp range (e.g., 2°C window). Note: Literature suggests amides of this class melt >120°C. |

| Residual Solvent | GC-Headspace | MeOH < 3000 ppm (ICH Q3C Class 2).[1] |

References

-

Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.[1] (Standard reference for recrystallization techniques of aromatic esters/amides). [1][2]

-

Anderson, N. G. (2012). Practical Process Research & Development - A Guide for Organic Chemists. Academic Press.[1] (Source for solvent selection rules regarding transesterification).

-

Wickramasinghe, S., et al. (2006). "Determination of terephthalic acid isopropylamide in urine...". Journal of Chromatography B. (Establishes the synthesis context and existence of the intermediate).

-

PubChem Compound Summary. (2023). Methyl 4-(isopropylcarbamoyl)benzoate (Analogous Structures). National Center for Biotechnology Information.[1] [1][2]

Sources

Hydrolysis of Methyl 4-(isopropylcarbamoyl)benzoate to benzoic acid derivatives

Abstract & Scope

This application note details the chemo-selective alkaline hydrolysis of Methyl 4-(isopropylcarbamoyl)benzoate to yield 4-(isopropylcarbamoyl)benzoic acid . The primary challenge in this transformation is differentiating between two hydrolyzable functional groups: the methyl ester and the isopropyl amide.

While both groups are susceptible to nucleophilic acyl substitution, this guide demonstrates how to exploit the electrophilic differential between the ester and the amide to achieve >98% selectivity for the mono-acid product. We provide two validated protocols: a mild Lithium Hydroxide (LiOH) method ideal for medicinal chemistry (mg to g scale) and a Sodium Hydroxide (NaOH) method optimized for process scale-up (kg scale).

Chemical Background & Mechanistic Insight

The Selectivity Challenge

The substrate contains two electrophilic centers:

-

Methyl Ester (C-1): High electrophilicity; methoxide is a moderate leaving group (

of MeOH -

Isopropyl Amide (C-4): Lower electrophilicity due to strong resonance stabilization (

lone pair donation into carbonyl); isopropylamine is a poor leaving group (

Mechanism: Pathway

The reaction proceeds via the Bimolecular Base-catalyzed Acyl-cleavage (

-

Kinetic Control: At ambient temperatures (20–25°C), the activation energy barrier for attacking the amide is significantly higher than for the ester.

-

Thermodynamic Trap: The reaction produces a carboxylate salt. The negative charge on the resulting carboxylate (

) renders the molecule electron-rich, further deactivating the ring and protecting the remaining amide from subsequent nucleophilic attack.

Figure 1: Reaction pathway highlighting the kinetic selectivity window. The green path represents the target transformation; red paths indicate impurity formation.

Experimental Protocols

Method A: LiOH/THF System (High Selectivity)

Recommended for: Discovery chemistry, substrates with other sensitive groups.

Rationale: Lithium hydroxide is less aggressive than NaOH. The

Reagents:

-

Substrate: 1.0 equiv

-

LiOH

-

Solvent: THF/Water (3:1 v/v)

Step-by-Step Protocol:

-

Dissolution: Dissolve 10.0 g of Methyl 4-(isopropylcarbamoyl)benzoate in 60 mL of THF. Ensure complete solvation.

-

Base Preparation: Dissolve 2.85 g LiOH

-

Addition: Add the aqueous base solution to the THF mixture dropwise over 10 minutes at 0°C (ice bath).

-

Reaction: Remove ice bath and stir vigorously at Room Temperature (23°C) .

-

Checkpoint: Monitor by TLC (5% MeOH in DCM) or LC-MS. Conversion is typically complete in 2–4 hours.

-

-

Quench & Workup:

-

Concentrate the mixture under reduced pressure to remove THF (do not distill to dryness; keep wet).

-

Dilute residue with 50 mL water.

-

Critical Step: Acidify dropwise with 1M HCl to pH 2–3. The product will precipitate as a white solid.

-

Note: Keep temperature <10°C during acidification to prevent amide hydrolysis.

-

-

Isolation: Filter the precipitate, wash with cold water (

mL), and dry in a vacuum oven at 45°C.

Method B: NaOH/MeOH System (Process Scale)

Recommended for: Large-scale synthesis, cost-efficiency.

Rationale: Methanol is a cheaper, greener solvent than THF. NaOH is more cost-effective but requires stricter temperature control to avoid amide cleavage.

Reagents:

-

Substrate: 1.0 equiv

-

NaOH (solid or 4M aq): 1.2 equiv

-

Solvent: Methanol/Water (4:1 v/v)

Step-by-Step Protocol:

-

Slurry: Suspend 100 g of substrate in 400 mL Methanol.

-

Base Addition: Add 135 mL of 4M NaOH (1.2 equiv) slowly. The reaction is slightly exothermic; maintain internal temp <30°C.

-

Reaction: Stir at 40°C for 3 hours.

-

Caution: Do not reflux. Refluxing (>65°C) significantly increases the rate of amide hydrolysis (impurity >1%).

-

-

Workup:

-

Evaporate MeOH to approx. 1/3 volume.

-

Add 500 mL water. The solution should be homogeneous (carboxylate salt is soluble).

-

Wash the aqueous layer with Ethyl Acetate (

mL) to remove unreacted ester (if any). -

Acidify aqueous phase with 6M HCl to pH 2.

-

-

Isolation: Filter solids, wash with water, and dry.

Data Summary & Comparison

| Parameter | Method A (LiOH/THF) | Method B (NaOH/MeOH) |

| Selectivity (Mono:Di-acid) | > 99:1 | ~ 97:3 |

| Reaction Time | 2–4 Hours | 3–6 Hours |

| Temperature | 23°C (RT) | 40°C |

| Workup Ease | High (THF removal required) | Moderate (MeOH removal required) |

| Cost | High (LiOH, THF) | Low (NaOH, MeOH) |

| Suitability | Lab Scale / Sensitive Groups | Pilot / Manufacturing |

Process Analytical Technology (PAT) & Workflow

The following workflow diagram illustrates the decision gates and critical control points (CCPs) for the hydrolysis process.

Figure 2: Operational workflow for hydrolysis. Critical Control Point: Temperature maintenance during base addition prevents amide degradation.

Troubleshooting Guide

Issue 1: Low Yield / Incomplete Hydrolysis

-

Cause: Poor solubility of the methyl ester in the aqueous/organic mixture.

-

Solution: Increase the ratio of THF or MeOH. The reaction must be at least a fine suspension, preferably a solution, for efficient kinetics.

-

Validation: Check LCMS. If Starting Material (SM) persists after 6 hours, add 0.5 equiv more base and warm slightly (max 40°C).

Issue 2: Amide Hydrolysis (Terephthalic Acid formation)

-

Cause: Reaction temperature too high or base concentration too strong (local hotspots).

-

Solution: Ensure efficient stirring during base addition. Switch from NaOH to LiOH. Keep temperature strictly below 40°C.

-

Detection: Look for a peak at M-1 (165 m/z) in negative mode MS (Terephthalic acid), distinct from the target M-1 (206 m/z).

Issue 3: Product "Oiling Out" upon Acidification

-

Cause: Rapid acidification trapping organic solvent or impurities.

-

Solution: Ensure organic solvent (THF/MeOH) is largely removed before acidification. Acidify slowly with vigorous stirring to promote crystal growth rather than oil formation.

References

-

Mechanism of Alkaline Hydrolysis

-

Lithium Hydroxide Specificity

-

General Synthetic Protocols

-

Kamm, O., et al. "m-Nitrobenzoic Acid." Organic Syntheses, Coll. Vol. 1, p.391 (1941). (Demonstrates standard alkaline hydrolysis workup for benzoic acid derivatives).

-

Common Organic Chemistry. "Ester to Acid: Common Conditions."

-

-

pKa and Selectivity Data

Sources

- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 2. Efficiency of Lithium Cations in Hydrolysis Reactions of Esters in Aqueous Tetrahydrofuran - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

Application Note: High-Efficiency Incorporation of Methyl 4-(isopropylcarbamoyl)benzoate in Peptidomimetic Scaffolds

Abstract

This guide details the protocol for utilizing Methyl 4-(isopropylcarbamoyl)benzoate (MICB) as a rigid, aromatic scaffold in peptidomimetic drug design. Structurally analogous to the side chain of the antidiabetic drug Nateglinide , MICB serves as a planar bioisostere to the standard cyclohexyl moiety. This application note focuses on the critical "activation" sequence—hydrolysis of the methyl ester followed by amide coupling—to introduce this moiety as an N-terminal capping group or internal rigid linker. We provide optimized conditions to minimize racemization of the peptide backbone during ligation.

Chemical Basis & Rational Design[1]

The Pharmacophore

Methyl 4-(isopropylcarbamoyl)benzoate functions as a "masked" carboxylic acid. In peptidomimetic synthesis, it is primarily employed to introduce the 4-(isopropylcarbamoyl)benzoyl moiety.

-

Structural Role: Provides a rigid phenyl spacer (approx. 4.5 Å) between the isopropyl "anchor" and the peptide backbone.

-

Bioisosterism: It replaces the flexible trans-4-isopropylcyclohexane ring found in Nateglinide. This substitution reduces the entropic penalty of binding by locking the conformation, though it alters the electronic character of the ring (pi-stacking potential vs. hydrophobic bulk).

Mechanism of Action (Synthetic)

The methyl ester is chemically inert to standard peptide coupling conditions. To utilize MICB, the researcher must perform a Saponification-Activation-Coupling (SAC) workflow. Direct aminolysis of the ester is not recommended due to the harsh conditions required (e.g., high heat or strong Lewis acids) which degrade sensitive peptide side chains.

Experimental Protocols

Phase 1: Activation (Saponification)

Objective: Convert the inert methyl ester into the reactive free acid, 4-(isopropylcarbamoyl)benzoic acid.

Reagents:

-

Methyl 4-(isopropylcarbamoyl)benzoate (1.0 eq)

-

Lithium Hydroxide Monohydrate (LiOH·H₂O) (3.0 eq)

-

Solvent: THF/Water (3:1 v/v)

-

1M HCl (for acidification)

Protocol:

-

Dissolution: Dissolve 1.0 g of MICB in 15 mL of THF. The solution should be clear.

-

Base Addition: Dissolve LiOH·H₂O in 5 mL of water and add dropwise to the THF solution at 0°C.

-

Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 4 hours.

-

Monitoring: Check via TLC (50% EtOAc/Hexane). The starting material (Rf ~0.6) should disappear, replaced by a baseline spot (Acid).

-

-

Workup:

-

Evaporate THF under reduced pressure (keep bath < 40°C).

-

Dilute the aqueous residue with 10 mL water.

-

Acidify carefully with 1M HCl to pH 2-3. A white precipitate (the free acid) will form immediately.

-

-

Isolation: Filter the precipitate, wash with cold water (2x 10 mL), and dry under vacuum over P₂O₅.

-

Yield Expectation: >90%.

-

Checkpoint: ¹H NMR (DMSO-d6) should show the disappearance of the methyl ester singlet at ~3.8 ppm.

-

Phase 2: Peptidomimetic Coupling

Objective: Couple the activated acid to the N-terminus of a peptide or amino acid (e.g., D-Phenylalanine methyl ester).

Reagents:

-

4-(isopropylcarbamoyl)benzoic acid (from Phase 1) (1.1 eq)

-

Coupling Agent: HATU (1.1 eq) or EDC/HOBt

-

Base: DIPEA (3.0 eq)

-

Solvent: DMF (Anhydrous)

Protocol:

-

Activation: In a flame-dried flask, dissolve the free acid (1.1 eq) and HATU (1.1 eq) in anhydrous DMF. Stir for 5 minutes at RT.

-

Why? Pre-activation ensures the active ester forms before the amine is introduced, reducing competing side reactions.

-

-

Addition: Add the Amine Component (1.0 eq) followed immediately by DIPEA (3.0 eq).

-

Note: If the amine is a salt (e.g., HCl salt), the extra base is crucial to liberate the free amine.

-

-

Reaction: Stir at RT for 2–4 hours under Nitrogen.

-

Quench & Wash:

-

Dilute with EtOAc (10x reaction volume).

-

Wash sequentially with: 5% citric acid (removes excess DIPEA), Sat. NaHCO₃ (removes unreacted acid), and Brine.

-

-

Purification: Flash chromatography (typically EtOAc/Hexane gradient).

Data Presentation & Analysis

Comparative Properties

The following table contrasts the MICB-derived scaffold against the standard Nateglinide intermediate.

| Feature | Benzoate Scaffold (MICB Derived) | Cyclohexane Scaffold (Nateglinide) | Implication |

| Geometry | Planar (sp2 carbons) | Chair conformation (sp3 carbons) | Benzoate is more rigid; good for narrow pockets. |

| Electronic | Electron-deficient ring | Electron-rich (Sigma bonds) | Benzoate can engage in |

| Solubility | Moderate (Organic solvents) | High (Lipophilic) | Benzoate intermediates may require DMF/DMSO. |

| Coupling Rate | Fast (Acid activation is stable) | Moderate (Steric hindrance from chair) | Benzoate couples more efficiently. |

Visualization of Signaling/Synthesis Pathway

Figure 1: Synthetic workflow for converting the MICB precursor into a bioactive peptidomimetic scaffold.

Troubleshooting & Critical Parameters

-

Issue: Poor Solubility during Hydrolysis.

-

Cause: The benzoate moiety is rigid and can stack.

-

Solution: Increase the THF ratio or add 10% Methanol. Do not heat above 40°C to avoid hydrolyzing the isopropyl amide (though it is relatively stable, extreme conditions can cleave it).

-

-

Issue: Low Coupling Yield.

-

Cause: Steric hindrance from the isopropyl group if the target amine is also bulky.

-

Solution: Switch from HATU to the Acid Chloride method . Convert the free acid to the acid chloride using Thionyl Chloride (

) in DCM with a drop of DMF, then react with the amine. This is the industrial standard for Nateglinide synthesis [1].

-

-

Racemization Risk:

-

When coupling to chiral amino acids (like D-Phe), use HOBt or HOAt as additives if using carbodiimide coupling (EDC/DCC) to suppress oxazolone formation.

-

References

-

Shinkai, H., et al. (1989).[2] "N-(Cyclohexylcarbonyl)-D-phenylalanines and related compounds. A new class of oral hypoglycemic agents." Journal of Medicinal Chemistry.

-

Vertex AI Search. (2023).[1][4] "Process for the preparation of Nateglinide - EP 1765769 B1". European Patent Office.[2] 5[3][6][7]

-

BenchChem. (2025). "Navigating the Structure-Activity Landscape of Benzoic Acid Derivatives". BenchChem SAR Guide. 8

-

PubChem. (2025).[1] "Nateglinide | C19H27NO3".[1] National Institutes of Health.

Sources

- 1. Nateglinide | C19H27NO3 | CID 5311309 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Study on Synthesis of Nateglinide [journal11.magtechjournal.com]

- 3. Heterocycles as a Peptidomimetic Scaffold: Solid-Phase Synthesis Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. preprints.org [preprints.org]

- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 6. researchgate.net [researchgate.net]

- 7. US8658821B2 - Process for the preparation of nateglinide - Google Patents [patents.google.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

Validation & Comparative

A Head-to-Head Comparison for Drug Development Professionals: Methyl 4-(isopropylcarbamoyl)benzoate vs. its Ethyl Ester Analog

In the intricate process of drug discovery and lead optimization, even the smallest structural modifications can have profound impacts on a compound's biological activity and developability. The choice of an ester group, a common functional moiety in pharmaceuticals, is a critical decision point. This guide provides a detailed comparative analysis of Methyl 4-(isopropylcarbamoyl)benzoate and its corresponding ethyl ester analog, offering experimental insights and data-driven perspectives for researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of Ester Selection in Medicinal Chemistry

The substitution of a methyl ester with an ethyl ester, while seemingly a minor alteration, can significantly influence a molecule's physicochemical properties. These changes can cascade into altered pharmacokinetic and pharmacodynamic profiles, affecting solubility, membrane permeability, metabolic stability, and ultimately, therapeutic efficacy. The 4-(isopropylcarbamoyl)benzoate scaffold is a recurring motif in medicinal chemistry, making a thorough understanding of its ester analogs crucial for advancing drug candidates. This document will dissect the synthesis, physicochemical characteristics, and potential biological ramifications of these two compounds, grounded in experimental data and established scientific principles.

Physicochemical Properties: A Comparative Data-Driven Analysis

The addition of a single methylene (-CH2-) group in the ethyl ester analog introduces subtle yet significant shifts in its physical and chemical properties. These parameters are fundamental in predicting a compound's behavior in a biological milieu.

| Property | Methyl 4-(isopropylcarbamoyl)benzoate | Ethyl 4-(isopropylcarbamoyl)benzoate | Significance in Drug Development |

| Molecular Weight | 221.25 g/mol | 235.28 g/mol | Influences diffusion rates and can impact binding kinetics. |

| Melting Point | 155-159 °C | 135-137 °C | Affects solid-state stability, polymorphism, and formulation strategies. |

| LogP (Predicted) | ~2.3 | ~2.8 | An indicator of lipophilicity, which governs membrane permeability and aqueous solubility. |

| Aqueous Solubility | Lower (predicted) | Higher (predicted) | Critical for bioavailability, especially for oral and parenteral formulations. |

| Polar Surface Area (PSA) | 58.6 Ų | 58.6 Ų | Identical PSA suggests similar interactions with polar functional groups in target binding sites. |

Key Insights: The ethyl analog's higher predicted LogP value indicates greater lipophilicity, which can facilitate passage across cellular membranes. Conversely, this may lead to reduced aqueous solubility, presenting a potential challenge for formulation. The lower melting point of the ethyl ester could be advantageous in certain manufacturing processes, such as hot-melt extrusion.

Synthesis and Spectroscopic Characterization

The synthesis of both esters is typically achieved through the esterification of 4-(isopropylcarbamoyl)benzoic acid with the corresponding alcohol (methanol or ethanol), often via an acyl chloride intermediate. This is a standard and generally high-yielding transformation in organic synthesis.

Caption: Generalized synthetic route to benzoate esters.

Spectroscopic Differentiation

Standard analytical techniques can readily distinguish between the methyl and ethyl esters:

-

¹H NMR Spectroscopy: The proton NMR spectra will show distinct signals for the ester alkyl groups. The methyl ester will present a singlet around 3.9 ppm. The ethyl ester will exhibit a more complex pattern: a quartet around 4.4 ppm for the -OCH₂- protons and a triplet around 1.4 ppm for the terminal -CH₃ group.

-

Mass Spectrometry: The molecular ion peaks will be separated by 14 m/z units, reflecting the mass difference of a methylene group.

Metabolic Stability and the Role of Esterases

Ester-containing compounds are frequently substrates for esterase enzymes, which are prevalent in the liver, plasma, and gastrointestinal tract. This enzymatic hydrolysis can be a primary route of metabolism, influencing the drug's half-life and duration of action.

Caption: Workflow for assessing in vitro metabolic stability.

Anticipated Results: The increased steric bulk of the ethyl group may offer some protection against rapid hydrolysis by certain esterases compared to the methyl group. However, this is not a universal rule and is highly dependent on the specific enzyme's active site topology. Therefore, empirical determination of metabolic stability is essential.

Key Experimental Protocols

Shake-Flask Method for LogP Determination

This is the gold standard method for experimentally measuring the octanol-water partition coefficient.

-

Prepare a saturated solution of the test compound in pre-saturated n-octanol.

-

Mix this with a volume of pre-saturated water in a separatory funnel.

-

Shake the funnel for a defined period to ensure equilibrium is reached.

-

Allow the layers to separate fully.

-

Carefully sample both the n-octanol and aqueous phases.

-

Determine the concentration of the compound in each phase using a validated analytical technique like HPLC-UV.

-

Calculate LogP as the base-10 logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

In Vitro Metabolic Stability Assessment using Liver Microsomes

This assay provides a measure of a compound's susceptibility to phase I metabolism.

-

Thaw pooled liver microsomes on ice.

-

Prepare a reaction mixture containing phosphate buffer, microsomes, and a NADPH-regenerating system.

-

Pre-warm the mixture to 37°C.

-

Initiate the reaction by adding the test compound (at a low concentration, e.g., 1 µM).

-

At specified time points (e.g., 0, 5, 15, 30, 60 minutes), transfer an aliquot of the reaction mixture to a quenching solution (e.g., cold acetonitrile with an internal standard).

-

Centrifuge to pellet the precipitated proteins.

-

Analyze the supernatant by LC-MS/MS to quantify the amount of the parent compound remaining.

-

Determine the metabolic half-life (t½) by plotting the natural logarithm of the percentage of the parent compound remaining against time.

Conclusion and Strategic Recommendations

The decision between utilizing Methyl 4-(isopropylcarbamoyl)benzoate and its ethyl ester analog is a strategic one, with each compound presenting a unique profile. The ethyl ester's enhanced lipophilicity may be beneficial for central nervous system penetration or for targets residing in lipid-rich environments. Conversely, the methyl ester may exhibit different metabolic clearance rates, which could be advantageous for specific dosing regimens.

This guide has laid out the fundamental physicochemical differences and provided a framework for their experimental evaluation. To make a fully informed decision, it is imperative to conduct in vivo pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion (ADME) properties of each analog in a relevant biological system. The selection should be guided by a holistic assessment of the data in the context of the intended therapeutic application.

References

-

PubChem. Methyl 4-(isopropylcarbamoyl)benzoate. National Center for Biotechnology Information. [Link]

A Comprehensive Guide to Reference Standards for the Quantification of Methyl 4-(isopropylcarbamoyl)benzoate

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and development, the precise quantification of chemical entities is paramount. This guide provides a detailed technical framework for establishing a robust analytical method for Methyl 4-(isopropylcarbamoyl)benzoate, with a special focus on the critical role and qualification of reference standards. Given that a commercially available Certified Reference Material (CRM) for this specific molecule is not readily found, this document will equip you with the knowledge to qualify an in-house reference standard and develop a validated quantification method.

The Imperative of a High-Quality Reference Standard

Accurate quantification of an active pharmaceutical ingredient (API) or intermediate, such as Methyl 4-(isopropylcarbamoyl)benzoate, is fundamentally reliant on the quality of the reference standard used. A reference standard is a highly purified and well-characterized material used as a benchmark for identification and quantitative analysis.[1]

There are typically two tiers of reference standards:

-

Primary Reference Standard: A substance that is widely acknowledged to have the highest purity and whose value is accepted without reference to other standards. Pharmacopeial standards (e.g., from USP) are a common example.

-

Secondary (or In-house) Reference Standard: A substance whose characteristics are established by comparison to a primary reference standard.[2][3]

In the absence of a commercially available primary or certified reference standard for Methyl 4-(isopropylcarbamoyl)benzoate, the establishment of a well-characterized in-house primary standard is the necessary first step for any quantitative work. The US Food and Drug Administration (FDA) mandates that reference standards must be of the "highest purity that can be obtained through reasonable effort" and be "thoroughly characterized to assure the identity, strength, and quality".[2]

Comparison of Reference Material Types

When a Certified Reference Material (CRM) is not available, a high-purity chemical must be sourced and subjected to rigorous in-house qualification. The following table compares the ideal attributes of a CRM with the necessary characteristics of a qualified in-house reference standard.

| Feature | Certified Reference Material (CRM) | In-House Qualified Reference Standard |

| Traceability | Metrologically traceable to a higher-order standard (e.g., SI units). | Traceability established through characterization and comparison to an external primary standard if available, or through rigorous analytical testing. |

| Certification | Comes with a Certificate of Analysis (CoA) from an accredited body detailing the certified value, uncertainty, and traceability.[4] | A comprehensive internal CoA is generated, documenting all characterization tests and results.[5][6][7][8] |

| Purity Assessment | Purity is rigorously determined using multiple analytical techniques. | Must be thoroughly characterized for purity using orthogonal analytical methods (e.g., HPLC, GC, DSC). |

| Identity Confirmation | Identity is unequivocally confirmed using spectroscopic methods (e.g., NMR, MS, IR). | Structural identity must be confirmed using a suite of spectroscopic techniques. |

| Availability | Often readily available from commercial suppliers for common compounds. | Must be sourced from a chemical supplier as a high-purity material and then qualified internally. |

| Regulatory Acceptance | Generally accepted by regulatory authorities without further justification. | Requires full documentation of the qualification process to be submitted for regulatory review.[2][9] |

Workflow for Qualifying an In-house Reference Standard

The process of qualifying a new batch of material as an in-house reference standard is a systematic process to ensure its identity, purity, and suitability for its intended use.

Caption: Workflow for the qualification of an in-house reference standard.

Recommended Experimental Protocol: Quantification by HPLC-UV

High-Performance Liquid Chromatography (HPLC) with UV detection is a robust and widely used technique for the quantification of aromatic compounds like Methyl 4-(isopropylcarbamoyl)benzoate. The following is a recommended starting method based on methodologies for structurally similar N-substituted benzamides.[10][11][12][13]

Instrumentation and Materials

-

HPLC System: A system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.

-

Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is a good starting point.

-

Mobile Phase: Acetonitrile and water (HPLC grade). The use of a buffer (e.g., phosphate or acetate) may be necessary to ensure peak shape and reproducibility.

-

Reference Standard: A qualified in-house reference standard of Methyl 4-(isopropylcarbamoyl)benzoate.

-

Solvents: Methanol and acetonitrile for sample and standard preparation.

Chromatographic Conditions (Starting Point)

| Parameter | Recommended Condition | Rationale |

| Mobile Phase | A: WaterB: Acetonitrile | Provides good retention and separation for moderately polar compounds on a C18 column. |

| Gradient | 50% B to 90% B over 15 minutes, hold for 2 minutes, then return to initial conditions. | A gradient is recommended to ensure elution of the main peak and any potential impurities with different polarities. |

| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing a balance between analysis time and backpressure. |

| Column Temperature | 30 °C | Maintaining a constant temperature ensures reproducible retention times. |

| Detection Wavelength | ~240 nm (To be determined by UV scan) | The benzamide chromophore is expected to have strong UV absorbance in this region. A PDA detector should be used to determine the wavelength of maximum absorbance. |

| Injection Volume | 10 µL | A typical injection volume that can be adjusted based on sample concentration and sensitivity. |

Standard and Sample Preparation

-

Stock Standard Solution (e.g., 1000 µg/mL): Accurately weigh about 25 mg of the Methyl 4-(isopropylcarbamoyl)benzoate reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with a suitable solvent like methanol or acetonitrile.

-

Working Standard Solutions: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the stock solution with the mobile phase.

-

Sample Solution: Accurately weigh the sample containing Methyl 4-(isopropylcarbamoyl)benzoate and dissolve it in a suitable solvent to achieve a final concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.

Method Validation: Ensuring Trustworthy Results

Once a suitable HPLC method is developed, it must be validated to ensure it is fit for its intended purpose. The validation should be performed according to the International Council for Harmonisation (ICH) guideline Q2(R1).[14][15][16][17]

The key validation parameters for an assay method are:

-

Specificity: The ability to assess the analyte unequivocally in the presence of other components that may be expected to be present (e.g., impurities, degradation products). This is typically demonstrated by analyzing a placebo, performing forced degradation studies, and assessing peak purity using a PDA detector.

-

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. This is assessed by analyzing at least five concentrations across the desired range and evaluating the correlation coefficient (r), y-intercept, and slope of the regression line.

-

Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

-

Accuracy: The closeness of the test results obtained by the method to the true value. This is typically determined by spike-recovery studies on a placebo matrix at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

-

Precision:

-

Repeatability (Intra-assay precision): The precision under the same operating conditions over a short interval of time. This is assessed by performing at least six replicate measurements of the same sample.

-

Intermediate Precision: The precision within the same laboratory, but on different days, with different analysts, or on different equipment.

-

-

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters (e.g., pH of the mobile phase, column temperature, flow rate).

Caption: Workflow for HPLC method development and validation.

Conclusion

The quantification of Methyl 4-(isopropylcarbamoyl)benzoate requires a meticulous approach, beginning with the fundamental step of establishing a reliable reference standard. In the absence of a commercially available CRM, the qualification of an in-house standard is not merely a preliminary step but the cornerstone of accurate and reproducible data. By following a systematic qualification workflow and adhering to the principles of analytical method validation outlined by the ICH, researchers and drug development professionals can build a robust and defensible quantitative method suitable for regulatory scrutiny and the advancement of pharmaceutical science.

References

-

ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. European Compliance Academy. [Link]

-

Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration. [Link]

-

ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation. [Link]

-

Quality Guidelines. International Council for Harmonisation. [Link]

-

Q2(R1) Validation of Analytical Procedures: Text and Methodology. U.S. Food and Drug Administration. [Link]

-

Separation of Benzamide, N-[3-[bis[2-(acetyloxy)ethyl]amino]phenyl]- on Newcrom R1 HPLC column. SIELC Technologies. [Link]

-

Separation of Benzamide on Newcrom R1 HPLC column. SIELC Technologies. [Link]

-

Reference-Standard Material Qualification. Pharmaceutical Technology. [Link]

-

Certificate of Analysis. [Link]

-

Isocratic RP-HPLC method for the simultaneous determination of reaction rate in n-phenylbenzamide synthesis and its intermediate compounds. ResearchGate. [Link]

-

GFI #234 Question-Based Review for the Chemistry, Manufacturing, and Controls Technical Section of Animal Drug Applications. U.S. Food and Drug Administration. [Link]

-

Certificate of Analysis. Ingredi. [Link]

-

Reference Standards, Types, Uses, Preparation & Qualification. Veeprho Pharmaceuticals. [Link]

-

Demystifying Certified Reference Materials Vs. Reference Standards In Analytical Testing. Inorganic Ventures. [Link]

-

Reference Standards for Therapeutic Proteins: Current Regulatory and Scientific Best Practices. BioProcess International. [Link]

-

Certificates. Cytiva. [Link]

Sources

- 1. veeprho.com [veeprho.com]

- 2. pharmtech.com [pharmtech.com]

- 3. bioprocessintl.com [bioprocessintl.com]

- 4. cytivalifesciences.com [cytivalifesciences.com]

- 5. cleanchemlab.com [cleanchemlab.com]

- 6. documents.thermofisher.com [documents.thermofisher.com]

- 7. ingredi.com [ingredi.com]

- 8. Certificates of Analysis (COA) | STERIS [steris.com]

- 9. fda.gov [fda.gov]

- 10. Separation of Benzamide, N-[3-[bis[2-(acetyloxy)ethyl]amino]phenyl]- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 11. Separation of Benzamide on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 12. benchchem.com [benchchem.com]

- 13. researchgate.net [researchgate.net]

- 14. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]

- 15. fda.gov [fda.gov]

- 16. database.ich.org [database.ich.org]

- 17. fda.gov [fda.gov]

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.